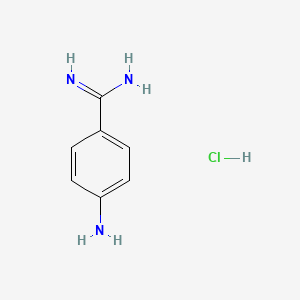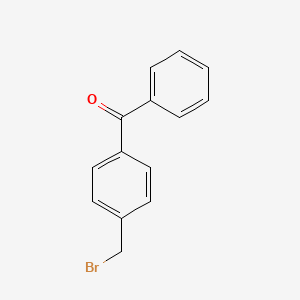![molecular formula C7H9N3O2S B1266234 N-[amino(imino)methyl]benzenesulfonamide CAS No. 4392-37-4](/img/structure/B1266234.png)
N-[amino(imino)methyl]benzenesulfonamide
描述
N-[amino(imino)methyl]benzenesulfonamide is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.23 g/mol . This compound is known for its applications in various scientific research fields, particularly in chemistry and biology.
作用机制
N-[amino(imino)methyl]benzenesulfonamide: A Comprehensive Overview of its Mechanism of Action
This compound, also known as n-carbamimidoylbenzenesulfonamide, is a compound of interest in the field of proteomics research . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Benzenesulfonamide derivatives have been reported to exhibit a broad spectrum of biological activity, including anticancer, antimicrobial, and antiviral activities . They are known to interact with different biomolecular targets due to their semi-planar heterocyclic structure .
Mode of Action
It is known that benzenesulfonamide derivatives can act as dna intercalators and inhibit topoisomerase or telomerase enzymes . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the function or activity of these targets.
Biochemical Pathways
It is known that benzenesulfonamide derivatives can affect a broad range of biochemical pathways due to their interaction with different biomolecular targets . The downstream effects of these interactions can include changes in cell proliferation, cell cycle progression, and apoptosis .
Pharmacokinetics
The molecular weight of this compound is 19923 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
It is known that benzenesulfonamide derivatives can have significant cytotoxic effects in cancer cells . These effects can include induction of apoptosis, changes in the cell cycle, and inhibition of cell proliferation .
生化分析
Biochemical Properties
N-[amino(imino)methyl]benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is associated with tumor hypoxia and altered pH levels. By inhibiting CA IX, this compound can disrupt the tumor’s metabolic adaptation, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound interacts with other biomolecules such as carbonic anhydrase II (CA II), albeit with lower affinity, highlighting its selectivity for CA IX .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound induces apoptosis and inhibits cell proliferation . It also affects normal breast cell lines like MCF-10A, although to a lesser extent. The influence of this compound on cell signaling pathways, gene expression, and cellular metabolism is profound, as it can alter the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of carbonic anhydrase IX, leading to enzyme inhibition. This binding disrupts the enzyme’s ability to regulate pH levels within the tumor microenvironment, resulting in increased acidity and subsequent cell death . Additionally, this compound can induce changes in gene expression, promoting pro-apoptotic pathways and inhibiting anti-apoptotic signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard conditions, but its degradation can occur under extreme pH or temperature variations . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as carbonic anhydrase IX and II. The compound’s metabolism involves oxidation reactions, leading to the formation of sulfenic and sulfinic acids as metabolites . These metabolic processes can influence the compound’s efficacy and stability within the biological system.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as tumor cells, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
This compound exhibits subcellular localization primarily within the cytoplasm and nucleus of target cells. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular distribution of this compound is crucial for its activity, as it allows the compound to interact with its molecular targets effectively.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[amino(imino)methyl]benzenesulfonamide typically involves the reaction of benzenesulfonamide with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain product quality and yield .
化学反应分析
Types of Reactions: N-[amino(imino)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamide derivatives.
科学研究应用
N-[amino(imino)methyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: This compound is employed in the study of enzyme inhibition and protein interactions.
相似化合物的比较
- N-(p-Toluenesulfonyl)imino]phenyliodinane
- 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide
- Sulfanilamide derivatives
Comparison: N-[amino(imino)methyl]benzenesulfonamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamide derivatives. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound in scientific studies .
属性
IUPAC Name |
2-(benzenesulfonyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c8-7(9)10-13(11,12)6-4-2-1-3-5-6/h1-5H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSRNTJGTDYRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963144 | |
| Record name | N-Carbamimidoylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-37-4 | |
| Record name | N-(Aminoiminomethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Aminoiminomethyl)benzenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbamimidoylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminoiminomethyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural changes occur when sulfaguanidine forms an azanion, and how do these changes reflect in its infrared (IR) spectrum?
A1: When sulfaguanidine converts into its azanion form, significant structural changes occur around the newly formed anionic center. Density Functional Theory (DFT) calculations coupled with IR spectroscopy studies [] revealed that the negative charge in the azanion is delocalized, with -0.07 e- on the amino group, 0.37 e- on the phenylene ring, and -0.56 e- on the sulfonylguanidine fragment. This delocalization and redistribution of charge cause noticeable shifts in the IR spectral bands, particularly those associated with the azanionic center and adjacent atoms. These findings highlight the sensitivity of IR spectroscopy in detecting subtle electronic and structural changes in molecules upon ionization.
Q2: How effective are N-[amino(imino)methyl]benzenesulfonamide derivatives in inhibiting different isoforms of human carbonic anhydrase (hCA)?
A2: Research indicates that this compound derivatives, specifically N-(N,N′-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamide and N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide derivatives, demonstrate selective inhibition of hCA isoforms []. While these derivatives show minimal activity against hCA I and II (Ki > 100 μM), they exhibit potent inhibitory effects on the tumor-associated isoforms hCA IX and XII, with Ki values ranging from 0.168 to 0.921 μM and 0.335 to 1.451 μM, respectively. This selectivity for hCA IX and XII makes these compounds promising candidates for further investigation as potential anticancer agents.
Q3: What computational chemistry methods are used to study this compound derivatives, and what information can these methods provide?
A3: Computational chemistry plays a crucial role in understanding the structure and properties of this compound derivatives. Researchers utilize techniques like Density Functional Theory (DFT) calculations using software like Gaussian03 []. These calculations allow for the prediction and interpretation of various molecular properties, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro[isoindole-1,9'-xanthene]-3-one](/img/structure/B1266152.png)
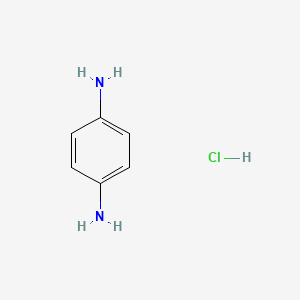
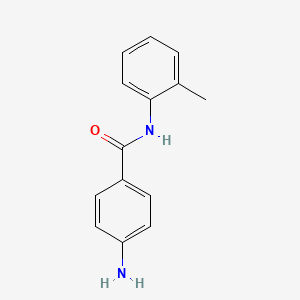

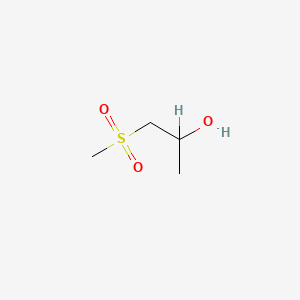
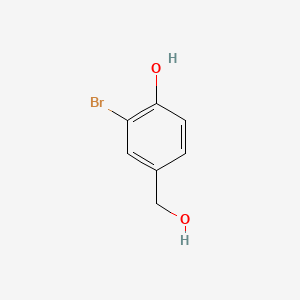
![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)
